Bromocriptine

Descripción

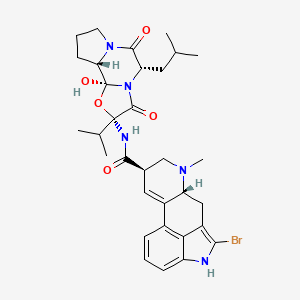

Structure

3D Structure

Propiedades

IUPAC Name |

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVBMTJYIDMWIL-AYFBDAFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40BrN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22260-51-1 (mesylate (salt)) | |

| Record name | Bromocriptine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025614033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022687 | |

| Record name | Bromocriptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

654.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bromocriptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.58e-02 g/L | |

| Record name | Bromocriptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25614-03-3 | |

| Record name | (+)-Bromocriptine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25614-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromocriptine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025614033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bromocriptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocriptine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCRIPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A64E3G5ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromocriptine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015331 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215-218 | |

| Record name | Bromocriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01200 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Discovery and Synthesis of Bromocriptine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromocriptine, a semi-synthetic ergot alkaloid derivative, has been a cornerstone in the treatment of various endocrine and neurological disorders for decades. Its discovery marked a significant milestone in understanding the role of dopamine in physiological processes. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of bromocriptine, tailored for professionals in the field of drug development and research. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to offer a comprehensive resource.

Discovery and Development

Bromocriptine was discovered by a team of scientists at Sandoz (now Novartis) in 1965, with its first scientific publication appearing in 1968.[1] The journey to its discovery began with the exploration of ergot alkaloids, compounds produced by the fungus Claviceps purpurea, which grows on rye.[2][3] Scientists at Sandoz were investigating the pharmacological properties of these natural products and sought to create semi-synthetic derivatives with improved therapeutic profiles.

The key breakthrough came from the chemical modification of α-ergocryptine, a naturally occurring ergot alkaloid.[2] By introducing a bromine atom at the C2 position of the indole nucleus of α-ergocryptine, the researchers created 2-bromo-α-ergocryptine, which was later named bromocriptine.[4] This modification significantly enhanced its dopamine agonist activity while reducing the undesirable side effects associated with other ergot alkaloids. Bromocriptine was first marketed under the brand name Parlodel and received its first patent in 1968, with medical approval following in 1975.

Chemical Synthesis

The synthesis of bromocriptine is a semi-synthetic process starting from the natural ergot alkaloid, α-ergocryptine. The pivotal step in the synthesis is the regioselective bromination of the indole ring of α-ergocryptine. The final step involves the formation of the mesylate salt to improve its solubility and bioavailability.

Synthesis Pathway

The overall synthetic scheme for bromocriptine mesylate is presented below.

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G alpha (i) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 4. Gαi protein subunit: A step toward understanding its non-canonical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Bromocriptine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, pharmacological properties, and signaling mechanisms of bromocriptine and its key analogs. The information is presented to facilitate comparative analysis and support research and development efforts in dopamine receptor-targeted therapeutics.

Molecular Structure of Bromocriptine

Bromocriptine is a semisynthetic ergot alkaloid derivative, characterized by a complex pentacyclic ergoline ring system.[1] Its chemical formula is C₃₂H₄₀BrN₅O₅, with a molecular weight of 654.60 g/mol .[1][2] The core structure is derived from the natural ergot alkaloid, ergocryptine, through a bromination process.[1] The key structural features include a bromine atom at the C2 position of the indole nucleus, an isobutyl group, and an isopropyl group within its tripeptide-like moiety.[3]

The specific stereochemistry of its six chiral centers is crucial for its biological activity and is inherited from its natural precursor, α-ergocryptine. Bromocriptine is typically used as bromocriptine mesylate, a salt form that enhances its stability.

Caption: Molecular Structure of Bromocriptine.

Molecular Structures of Bromocriptine Analogs

Several key analogs of bromocriptine, also derived from the ergoline scaffold, have been developed. These compounds exhibit different substituent groups, which in turn modify their receptor binding profiles and clinical applications.

-

Lisuride: This analog is structurally very similar to bromocriptine but lacks the bulky tripeptide-like side chain. Instead, it features a diethylurea group. Its chemical formula is C₂₀H₂₆N₄O.

-

Pergolide: Pergolide is distinguished by a methylthiomethyl group at the C8 position and a propyl group at the N6 position of the ergoline ring. Its chemical formula is C₁₉H₂₆N₂S.

-

Cabergoline: Cabergoline features a long side chain at the C8 position containing a urea moiety and a dimethylaminopropyl group. It also has an allyl group at the N6 position. Its chemical formula is C₂₆H₃₇N₅O₂.

-

Terguride: Terguride is a dihydrogenated derivative of lisuride. Its chemical formula is C₂₀H₂₈N₄O.

Quantitative Pharmacological Data

The primary mechanism of action for bromocriptine and its analogs is through their interaction with dopamine receptors, particularly the D2 subtype. However, they also exhibit varying affinities for other dopamine receptor subtypes as well as for serotonin and adrenergic receptors.

Table 1: Comparative Binding Affinities (Ki, nM) of Bromocriptine and Analogs for Dopamine Receptors

| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor |

| Bromocriptine | ~440 | ~8 | ~5 | ~290 | ~450 |

| Lisuride | - | - | - | - | - |

| Pergolide | - | - | - | - | - |

| Cabergoline | High | Very High | High | - | - |

Data for Lisuride, Pergolide, and Cabergoline at all subtypes were not consistently available in the searched literature. Cabergoline is noted to have a much higher affinity for the D2 receptor than for the D1 receptor.

Table 2: Receptor Selectivity Ratios

| Compound | Ki(D1)/Ki(D2) Ratio | Ki(D3)/Ki(D2) Ratio |

| Bromocriptine | 60 | 5.4 |

| Lisuride | 23 | 0.4 |

| Pergolide | 67 | 1 |

Experimental Protocols

The quantitative data presented above are primarily determined through radioligand binding assays and functional assays.

Radioligand Binding Assay (Competition)

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest are prepared.

-

Assay Setup: The assay is conducted in a 96-well plate format.

-

Total Binding Wells: Contain the cell membranes and a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone).

-

Non-specific Binding Wells: Contain the same components as the total binding wells plus a high concentration of an unlabeled antagonist (e.g., haloperidol) to saturate all specific binding sites.

-

Competition Wells: Contain the cell membranes, the radioligand, and serial dilutions of the test compound.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.

-

Radioactivity Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the log concentration of the test compound to generate a sigmoidal competition curve.

-

Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

The Ki value (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Caption: Workflow for a Radioligand Binding Assay.

cAMP Functional Assay

This assay determines the functional activity of a compound (agonist or antagonist) by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP). For D2-like receptors, which are coupled to Gi proteins, agonist activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.

Methodology:

-

Cell Plating: Cells expressing the D2 receptor are plated in a multi-well plate and allowed to adhere overnight.

-

Pre-incubation: The cell culture medium is replaced with a serum-free medium, and the cells are pre-incubated.

-

Compound Addition: The test compound is added at various concentrations. To measure the inhibition of cAMP production, cells are often stimulated with forskolin, a direct activator of adenylyl cyclase.

-

Incubation: The cells are incubated for a specific period to allow for changes in intracellular cAMP levels.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available kit, often based on competitive immunoassays (e.g., HTRF or ELISA).

-

Data Analysis: The cAMP levels are plotted against the log concentration of the test compound to generate a dose-response curve, from which potency (EC₅₀ or IC₅₀) and efficacy can be determined.

Signaling Pathways

D2 Dopamine Receptor-Mediated Signaling

Bromocriptine's primary therapeutic effects are mediated through its agonist activity at D2 dopamine receptors. This receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins.

The activation of the D2 receptor by bromocriptine initiates the following cascade:

-

The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.

-

The Gαi subunit directly inhibits the enzyme adenylyl cyclase.

-

The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cAMP.

-

Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).

-

This cascade can also lead to the inhibition of calcium influx through voltage-gated calcium channels.

Caption: D2 Dopamine Receptor Signaling Pathway.

Dopamine Receptor-Independent Signaling

Recent studies have revealed that bromocriptine can also exert cytoprotective and antioxidant effects through a pathway independent of dopamine receptor activation. This pathway involves the activation of the PI3K/Akt signaling cascade and the transcription factor Nrf2.

-

Bromocriptine activates the PI3K/Akt pathway.

-

Activated Akt promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2).

-

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

-

This leads to the increased expression of protective enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), which helps to mitigate oxidative stress.

References

An In-depth Technical Guide to the Mechanism of Action of Bromocriptine on Dopamine D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromocriptine, an ergot alkaloid derivative, is a potent dopamine D2 receptor (D2R) agonist with significant therapeutic applications in a range of disorders, including Parkinson's disease, hyperprolactinemia, and type 2 diabetes.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of bromocriptine at the D2R. It delves into the specifics of its binding affinity, downstream signaling pathways, G-protein coupling, and the emerging concept of biased agonism. Detailed experimental protocols for key assays used to characterize these interactions are provided, along with a summary of quantitative data and visual representations of the core signaling and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in dopamine receptor pharmacology and drug development.

Introduction

The dopamine D2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical mediator of dopaminergic signaling in the central nervous system and periphery.[2] Its activation is implicated in the regulation of motor control, hormone secretion, and cognitive functions. Bromocriptine exerts its therapeutic effects primarily through its high-affinity binding and agonist activity at the D2R.[3] Understanding the precise mechanism of action of bromocriptine is crucial for optimizing its therapeutic use and for the development of novel D2R-targeting ligands with improved efficacy and side-effect profiles.

Bromocriptine's Interaction with the Dopamine D2 Receptor

Binding Affinity and Structural Basis

Bromocriptine exhibits high affinity for the dopamine D2 receptor. Quantitative analysis of its binding properties is typically performed using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by bromocriptine, allowing for the determination of its inhibitory constant (Ki).

Table 1: Binding Affinity of Bromocriptine at Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference Compound | Cell Line |

| D2 | 2.5 | [3H]Spiperone | CHO |

| D3 | 19 | [3H]Spiperone | CHO |

| D1 | >1000 | [3H]SCH23390 | CHO |

Note: Ki values can vary depending on the experimental conditions, including the radioligand and cell line used.

The structural basis for the high-affinity interaction of bromocriptine with the D2R has been elucidated through cryogenic electron microscopy (cryo-EM). The structure of the bromocriptine-bound D2R in complex with its cognate G-protein (Gi) has been resolved (PDB ID: 7JVR), revealing key molecular interactions within the receptor's binding pocket.[4][5] These structural insights provide a molecular blueprint for understanding bromocriptine's agonistic activity and for the rational design of novel D2R ligands.

G-Protein Coupling and Downstream Signaling

Upon binding to the D2R, bromocriptine stabilizes a receptor conformation that promotes the activation of inhibitory G-proteins of the Gi/o family. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating downstream signaling cascades.

The primary downstream effector of D2R activation is adenylyl cyclase. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.

Caption: D2R G-protein signaling pathway activated by bromocriptine.

In addition to the inhibition of adenylyl cyclase, D2R activation by bromocriptine can also lead to the modulation of other signaling pathways, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, primarily through the action of the Gβγ subunits. Furthermore, D2R activation can influence the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Biased Agonism

Recent research has highlighted the concept of "biased agonism" or "functional selectivity," where a ligand can preferentially activate one signaling pathway over another at the same receptor. Bromocriptine has been shown to exhibit biased agonism at the D2R, demonstrating a preference for G-protein-dependent signaling over β-arrestin-mediated pathways.

β-arrestins are intracellular proteins that play a key role in the desensitization and internalization of GPCRs. Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, sterically hindering further G-protein coupling and initiating receptor endocytosis. In addition to their role in desensitization, β-arrestins can also act as signal transducers, initiating G-protein-independent signaling cascades.

Studies using Bioluminescence Resonance Energy Transfer (BRET) assays have shown that while bromocriptine is a potent agonist for G-protein activation, it is a partial agonist for β-arrestin2 recruitment to the D2R. This bias towards G-protein signaling may contribute to its specific therapeutic profile and could be a key factor in the development of future D2R ligands with improved therapeutic windows.

Caption: Biased agonism of bromocriptine at the D2 receptor.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the interaction of bromocriptine with the D2R.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of bromocriptine for the D2 receptor.

Principle: This competitive binding assay measures the ability of unlabeled bromocriptine to displace a radiolabeled ligand (e.g., [3H]-spiperone) from the D2 receptor. The concentration of bromocriptine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following components in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).

-

A fixed concentration of radioligand (e.g., [3H]-spiperone at a concentration near its Kd).

-

Increasing concentrations of unlabeled bromocriptine.

-

Cell membrane preparation.

-

-

To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a non-radiolabeled D2R antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the bromocriptine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Experimental workflow for a D2R radioligand binding assay.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of bromocriptine in inhibiting adenylyl cyclase activity.

Principle: This assay measures the ability of bromocriptine to inhibit the forskolin-stimulated accumulation of cAMP in cells expressing the D2 receptor. Forskolin is a direct activator of adenylyl cyclase, and the inhibitory effect of bromocriptine on cAMP levels reflects its agonistic activity at the Gi/o-coupled D2R.

Methodology:

-

Cell Culture and Plating:

-

Culture cells stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Add increasing concentrations of bromocriptine to the wells.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the bromocriptine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

β-Arrestin Recruitment Assay

Objective: To measure the recruitment of β-arrestin2 to the D2 receptor upon stimulation with bromocriptine.

Principle: This assay often utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor the interaction between the D2 receptor and β-arrestin2 in living cells. The D2 receptor is tagged with a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin2 is tagged with a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced proximity of the two proteins, energy is transferred from the donor to the acceptor, resulting in a measurable BRET signal.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) in an appropriate medium.

-

Co-transfect the cells with plasmids encoding the D2R-Rluc fusion protein and the YFP-β-arrestin2 fusion protein.

-

-

Assay Procedure:

-

Plate the transfected cells in a white, clear-bottom 96-well plate.

-

Wash the cells with assay buffer.

-

Add increasing concentrations of bromocriptine to the wells.

-

Incubate the plate at 37°C for a specified time.

-

-

BRET Measurement:

-

Add the luciferase substrate (e.g., coelenterazine h) to each well.

-

Immediately measure the light emission at two different wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

-

Plot the change in BRET ratio against the logarithm of the bromocriptine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin2 recruitment.

-

ERK1/2 Phosphorylation Assay

Objective: To assess the activation of the ERK1/2 signaling pathway downstream of D2 receptor activation by bromocriptine.

Principle: This assay measures the level of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates following stimulation with bromocriptine. An increase in p-ERK1/2 indicates the activation of the MAPK cascade.

Methodology:

-

Cell Culture and Stimulation:

-

Culture cells expressing the D2 receptor in a suitable medium.

-

Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

-

Stimulate the cells with various concentrations of bromocriptine for a specific time period (e.g., 5-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p-ERK1/2.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2.

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.

-

Plot the fold-change in p-ERK1/2 levels against the logarithm of the bromocriptine concentration to generate a dose-response curve.

-

Quantitative Data Summary

The following table summarizes the quantitative pharmacological data for bromocriptine at the dopamine D2 receptor across different signaling pathways.

Table 2: Functional Potency and Efficacy of Bromocriptine at the D2 Receptor

| Signaling Pathway | Assay Type | Potency (EC50/IC50) | Efficacy (Emax) | Reference |

| G-Protein Activation (Gαi1) | BRET | 103.8 nM | 60.0% (vs. Dopamine) | |

| cAMP Inhibition | HTRF/ELISA | ~40 nM | Partial to Full Agonist | |

| β-Arrestin2 Recruitment | BRET | >1000 nM | Partial Agonist | |

| ERK1/2 Phosphorylation | Western Blot | Varies | Agonist |

Note: EC50 and Emax values can vary significantly depending on the specific assay conditions and cell line used.

Conclusion

Bromocriptine's mechanism of action at the dopamine D2 receptor is multifaceted, characterized by high-affinity binding, potent G-protein activation leading to the inhibition of adenylyl cyclase, and a notable bias away from the β-arrestin signaling pathway. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the pharmacology of bromocriptine and to design novel D2R-targeted therapeutics with enhanced efficacy and improved safety profiles. The structural and functional insights into bromocriptine's interaction with the D2R continue to inform our understanding of dopaminergic signaling and its role in health and disease.

References

- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 2. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Insights into Bromocriptine Binding to GPCRs Within Histamine-Linked Signaling Networks: Network Pharmacology, Pharmacophore Modeling, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7jvr - Cryo-EM structure of Bromocriptine-bound dopamine receptor 2 in complex with Gi protein - Summary - Protein Data Bank Japan [pdbj.org]

- 5. rcsb.org [rcsb.org]

The Affinity of Bromocriptine for Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocriptine, a semi-synthetic ergot alkaloid derivative, is a well-established dopamine D2 receptor agonist.[1] Its therapeutic applications span a range of conditions, including Parkinson's disease, hyperprolactinemia, and acromegaly.[2][3][4] However, its pharmacological profile is complex, extending beyond the dopaminergic system to encompass a significant interaction with various serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes.[1] Understanding the binding affinity of bromocriptine for these serotonin receptors is crucial for elucidating its complete mechanism of action, predicting potential off-target effects, and guiding the development of more selective therapeutic agents. This technical guide provides an in-depth overview of the binding affinity of bromocriptine for serotonin receptors, detailed experimental protocols for assessing such interactions, and a visual representation of the associated signaling pathways.

Data Presentation: Bromocriptine Binding Affinity for Serotonin Receptors

The binding affinity of bromocriptine for various human serotonin receptor subtypes has been characterized through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the available quantitative data on the binding affinity of bromocriptine for several 5-HT receptor subtypes.

| Receptor Subtype | Ki (nM) | Functional Activity | Reference |

| 5-HT1A | 12.6 | Agonist | |

| 5-HT1B | 48.9 | Agonist | |

| 5-HT1D | 5 | Agonist | |

| 5-HT2A | 10.7 | Agonist | |

| 5-HT2B | 50.1 | Partial Agonist | |

| 5-HT2C | 128.8 | Agonist | |

| 5-HT7 | - | Inactivates |

Note: The functional activity is based on findings from various in vitro and in vivo studies and may be context-dependent.

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand (the "hot" ligand) and an unlabeled test compound (the "cold" ligand, in this case, bromocriptine) for binding to the receptor of interest.

General Protocol for Radioligand Competition Binding Assay

This protocol provides a generalized framework for a radioligand competition binding assay. Specific parameters such as radioligand, incubation time, and temperature should be optimized for each receptor subtype.

1. Membrane Preparation:

-

Culture cells expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or a polytron.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA or Bradford assay), and store at -80°C in aliquots.

2. Binding Assay:

-

In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the competing ligand (bromocriptine).

-

Total Binding wells: Add a known concentration of the radioligand and assay buffer.

-

Non-specific Binding wells: Add the radioligand and a high concentration of a known, non-radioactive ligand for the same receptor to saturate the specific binding sites.

-

Competition wells: Add the radioligand and varying concentrations of bromocriptine.

-

Add the prepared cell membranes to all wells to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

3. Filtration and Scintillation Counting:

-

Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the bromocriptine concentration.

-

Determine the IC50 value (the concentration of bromocriptine that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Specific Protocol Example: 5-HT2A Receptor Binding Assay

-

Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2

-

Incubation: 60 minutes at 37°C

-

Non-specific determinant: 10 µM Mianserin or another suitable 5-HT2A antagonist

Specific Protocol Example: 5-HT1A Receptor Binding Assay

-

Radioligand: [3H]-8-OH-DPAT (a selective 5-HT1A agonist)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA

-

Incubation: 60 minutes at 25°C

-

Non-specific determinant: 10 µM Serotonin

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the serotonin receptor subtypes for which bromocriptine has a notable affinity.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacodynamics of Bromocriptine: A Technical Guide for Central Nervous System Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bromocriptine, a semi-synthetic ergot alkaloid derivative, has been a cornerstone in the treatment of various neurological and endocrine disorders for decades. Its therapeutic efficacy is primarily attributed to its complex pharmacodynamic profile within the central nervous system (CNS). This technical guide provides an in-depth exploration of the molecular mechanisms, receptor interactions, and signaling pathways modulated by bromocriptine. Quantitative binding data are systematically presented, and key experimental methodologies are detailed to provide a comprehensive resource for professionals in neuroscience and drug development.

Core Mechanism of Action in the CNS

Bromocriptine functions principally as a potent agonist at dopamine D2 receptors.[1][2] It also exhibits partial agonist/antagonist activity at D1 dopamine receptors.[1] This dual action allows it to modulate dopaminergic transmission in key neural circuits. The clinical applications of bromocriptine are diverse, stemming from its ability to influence various physiological processes regulated by dopamine.[2]

In the context of Parkinson's disease , bromocriptine directly stimulates postsynaptic D2 receptors in the striatum.[1] This action compensates for the depleted endogenous dopamine characteristic of the disease, thereby alleviating motor symptoms such as bradykinesia, rigidity, and tremor.

For the treatment of hyperprolactinemia , bromocriptine's agonism at D2 receptors on lactotrophic cells in the anterior pituitary gland inhibits the synthesis and secretion of prolactin. This makes it an effective therapy for prolactin-secreting pituitary adenomas.

A quick-release formulation of bromocriptine is also approved for type 2 diabetes . Its mechanism in this indication is thought to involve the resetting of hypothalamic circadian rhythms and sympathetic tone, which are influenced by dopaminergic signaling, leading to improved glucose and energy metabolism.

Receptor Binding Affinity and Selectivity

The therapeutic and side-effect profile of bromocriptine is largely defined by its binding affinity for various dopamine receptor subtypes and, to a lesser extent, other monoamine receptors. Quantitative data from radioligand binding assays provide a clear picture of its receptor selectivity.

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

| Dopamine D2 | ~8 | |

| Dopamine D3 | ~5 | |

| Dopamine D4 | ~290 | |

| Dopamine D1 | ~440 | |

| Dopamine D5 | ~450 |

Caption: Table 1. Bromocriptine's binding affinities (Ki) for human dopamine receptor subtypes.

| Receptor Ratio | Value | Reference |

| Ki(D1)/Ki(D2) | 60 | |

| Ki(D3)/Ki(D2) | 5.4 |

Caption: Table 2. Ratios of binding affinities in postmortem human striatum, highlighting the selectivity for D2-like receptors.

Central Signaling Pathways

Dopamine D2 Receptor-Mediated Signaling

As a D2 receptor agonist, bromocriptine's primary signaling cascade involves the Gαi/o subunit of the G-protein coupled receptor. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately influencing neuronal excitability and gene expression.

Caption: Dopamine D2 Receptor Signaling Cascade Activated by Bromocriptine.

Neuroprotective Signaling Pathway

Recent studies have uncovered a novel, dopamine receptor-independent neuroprotective mechanism of bromocriptine. This pathway involves the activation of the PI3K/Akt signaling cascade, leading to the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), thereby protecting neurons from oxidative stress.

Caption: Bromocriptine's Nrf2-Mediated Neuroprotective Pathway.

Key Experimental Protocols

The characterization of bromocriptine's pharmacodynamics relies on a suite of sophisticated experimental techniques. Below are overviews of the methodologies for key experiments.

Radioligand Competition Binding Assay

This in vitro technique is fundamental for determining the binding affinity (Ki) of bromocriptine for specific receptor subtypes.

-

Objective: To quantify the affinity of bromocriptine for dopamine receptors (e.g., D1, D2, D3, D4, D5).

-

Principle: This assay measures the ability of unlabeled bromocriptine to compete with a radiolabeled ligand (e.g., [³H]spiperone or [³H]raclopride for D2-like receptors) for binding to receptors in a tissue homogenate or cell line expressing the target receptor.

-

General Methodology:

-

Preparation of Receptor Source: Homogenize brain tissue (e.g., striatum) or cultured cells expressing the dopamine receptor subtype of interest. Prepare a membrane fraction by centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled bromocriptine.

-

Separation: Separate receptor-bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the bromocriptine concentration. The IC50 value (the concentration of bromocriptine that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

In Vivo Microdialysis

This technique allows for the in vivo sampling and measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.

-

Objective: To measure changes in dopamine and its metabolites in brain regions like the striatum following bromocriptine administration.

-

Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the target brain region. The probe is continuously perfused with a physiological solution. Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate), which is then collected and analyzed.

-

General Methodology:

-

Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis probe into the striatum or other region of interest.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer bromocriptine (e.g., intravenously or intraperitoneally) and continue collecting dialysate samples to monitor changes in neurotransmitter levels.

-

Analysis: Analyze the concentration of dopamine and its metabolites (e.g., DOPAC, HVA) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

-

Caption: Experimental Workflow for In Vivo Microdialysis.

Positron Emission Tomography (PET) Imaging

PET is a non-invasive imaging technique used to measure receptor occupancy in the living human brain.

-

Objective: To determine the percentage of D2 receptors occupied by bromocriptine at therapeutic doses.

-

Principle: A radiolabeled tracer that binds to D2 receptors (e.g., [¹¹C]raclopride or [⁷⁶Br]bromospiperone) is injected into the subject. The PET scanner detects the radiation emitted by the tracer, allowing for the quantification of receptor density. By comparing the binding of the tracer at baseline to the binding after bromocriptine administration, the percentage of receptors occupied by the drug can be calculated.

-

General Methodology:

-

Baseline Scan: A PET scan is performed after injection of the radiotracer to determine the baseline D2 receptor availability.

-

Drug Administration: The subject is administered a therapeutic dose of bromocriptine.

-

Post-Drug Scan: After an appropriate time for the drug to reach the brain and bind to receptors, a second PET scan is performed with the same radiotracer.

-

Image Analysis: Regions of interest (e.g., striatum, caudate, putamen) are drawn on the PET images. The binding potential (a measure related to the density of available receptors) is calculated for each region in both the baseline and post-drug scans.

-

Occupancy Calculation: The receptor occupancy is calculated as the percentage reduction in the binding potential after drug administration compared to the baseline.

-

Conclusion

The pharmacodynamics of bromocriptine in the central nervous system are characterized by its high affinity and agonist activity at dopamine D2 receptors, leading to the modulation of the cAMP signaling pathway. Furthermore, emerging evidence of a dopamine-independent neuroprotective mechanism broadens its potential therapeutic scope. The quantitative data on receptor binding and the detailed experimental protocols provided in this guide offer a foundational resource for researchers aiming to further elucidate the intricate actions of this important therapeutic agent and to develop novel compounds with optimized CNS activity.

References

The Ergot Alkaloid's Journey: A Technical Guide to Bromocriptine as a Foundational Research Tool

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper details the historical development of bromocriptine, a semi-synthetic ergot alkaloid, and its evolution into a pivotal research tool. From its initial synthesis to its widespread use in elucidating dopaminergic pathways, this document provides a comprehensive overview for the scientific community. Included are quantitative data on receptor binding affinities, detailed experimental protocols from seminal studies, and visualizations of key signaling pathways and experimental workflows.

A Historical Overview: From Ergot Fungus to Dopamine Agonist

Bromocriptine's story begins with the ergot fungus (Claviceps purpurea), a source of psychoactive and vasoactive alkaloids. Scientists at Sandoz first synthesized bromocriptine in 1965, and its initial pharmacological properties were described in 1968.[1] Patented in 1968 and approved for medical use in 1975, it was initially recognized for its potent agonism at dopamine D2 receptors.[2] This discovery opened the door for its clinical use in conditions characterized by dopamine deficiency or dysregulation.

Initially, bromocriptine's therapeutic applications were focused on hyperprolactinemia-related disorders, a direct consequence of its ability to mimic dopamine's inhibitory effect on prolactin release from the pituitary gland.[1][3] Its use soon expanded to the treatment of Parkinson's disease, where its D2 receptor agonism could partially compensate for the loss of dopaminergic neurons in the substantia nigra.[1] Later, a quick-release formulation was approved for the management of type 2 diabetes, highlighting the complex interplay of dopamine in metabolic regulation.

The journey of bromocriptine from a therapeutic agent to a fundamental research tool is marked by its use in a multitude of preclinical studies. Researchers leveraged its specific pharmacological profile to probe the intricacies of the dopaminergic system, leading to a deeper understanding of motor control, neuroendocrine regulation, and behavior.

Pharmacological Profile: A Quantitative Perspective

Bromocriptine's utility as a research tool is fundamentally linked to its receptor binding profile. It is a potent agonist at D2 and D3 dopamine receptors, with lower affinity for D4, D1, and D5 subtypes. Its interaction is not limited to the dopaminergic system; it also exhibits affinity for various serotonin and adrenergic receptors, a crucial consideration in experimental design and data interpretation.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine Receptors | ||

| D1 | ~440 | Partial Antagonist |

| D2 | ~8 | Potent Agonist |

| D3 | ~5 | Potent Agonist |

| D4 | ~290 | |

| D5 | ~450 | |

| Serotonin Receptors | ||

| 5-HT1A | High Affinity | Agonist |

| 5-HT1D | High Affinity | Agonist |

| 5-HT2A | Moderate Affinity | Agonist |

| 5-HT2B | Moderate Affinity | Partial Agonist |

| Adrenergic Receptors | ||

| α1A | Moderate Affinity | Antagonist |

| α2A | High Affinity | Antagonist |

Key Experimental Protocols: Methodologies for Investigation

The following sections provide detailed methodologies for key experiments that have been instrumental in characterizing the effects of bromocriptine and, by extension, the function of the dopaminergic system.

In Vitro Characterization: Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of bromocriptine for dopamine D2 receptors.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-Spiperone or [3H]-Raclopride (high-affinity D2 receptor antagonists).

-

Bromocriptine solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled bromocriptine.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of bromocriptine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow

In Vivo Assessment: Locomotor Activity in Rodents

Locomotor activity is a key behavioral measure used to assess the stimulant or depressant effects of drugs acting on the central nervous system.

Objective: To evaluate the effect of bromocriptine on spontaneous locomotor activity in mice.

Materials:

-

Male Swiss albino mice.

-

Bromocriptine solution (e.g., dissolved in saline with a drop of glacial acetic acid).

-

Vehicle control (saline).

-

Open field apparatus (e.g., a 40 x 40 cm square arena) equipped with infrared beams or a video tracking system.

Procedure:

-

Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer bromocriptine (e.g., 2.5 or 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Testing: Immediately after injection, place the mouse in the center of the open field arena.

-

Data Collection: Record locomotor activity for a set duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).

-

Data Analysis: Compare the locomotor activity parameters between the bromocriptine-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Locomotor Activity Experimental Workflow

In Vivo Assessment: Stereotyped Behavior in Rodents

High doses of dopamine agonists can induce stereotyped behaviors, which are repetitive, invariant motor patterns.

Objective: To assess the induction of stereotyped behavior by bromocriptine in rats.

Materials:

-

Male Sprague-Dawley rats.

-

Bromocriptine solution.

-

Vehicle control.

-

Observation cages.

-

Video recording equipment.

Procedure:

-

Acclimation: Habituate the rats to the observation cages.

-

Drug Administration: Administer a high dose of bromocriptine or vehicle.

-

Observation: Observe the rats at regular intervals (e.g., every 10 minutes) for a set period (e.g., 2 hours).

-

Scoring: Score the intensity of stereotyped behaviors using a standardized rating scale. A common scale includes ratings for sniffing, licking, gnawing, and head weaving.

-

Data Analysis: Compare the stereotypy scores between the bromocriptine and vehicle groups over time.

Elucidating Dopamine Signaling Pathways

Bromocriptine's high affinity and agonist activity at D2 receptors have made it an invaluable tool for dissecting the downstream signaling cascades of this receptor. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.

Activation of D2 receptors by bromocriptine leads to:

-

Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

-

Activation of other signaling pathways: Such as the mitogen-activated protein kinase (MAPK) pathway.

These signaling events ultimately lead to the physiological effects of bromocriptine, such as the inhibition of prolactin release and the modulation of neuronal activity in the basal ganglia.

Dopamine D2 Receptor Signaling Pathway

Conclusion: An Enduring Legacy in Neuroscience Research

From its origins as a derivative of ergot alkaloids, bromocriptine has carved a significant niche in both the clinic and the laboratory. Its well-characterized pharmacology, particularly its potent D2 receptor agonism, has provided researchers with a reliable tool to explore the multifaceted roles of dopamine in the brain and periphery. The continued use of bromocriptine in preclinical studies is a testament to its enduring legacy as a cornerstone of dopamine research. This technical guide serves as a resource for researchers seeking to understand and utilize this important compound in their own investigations.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Bromocriptine Mesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties and stability profile of bromocriptine mesylate. The information presented herein is intended to support research, development, and formulation activities involving this potent dopamine D2 receptor agonist. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical procedures are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

Bromocriptine mesylate is the methanesulfonate salt of bromocriptine, a semi-synthetic ergot alkaloid.[1] It presents as a white to off-white or slightly yellowish crystalline powder.[2][3] The compound is known to be light-sensitive and should be handled and stored accordingly.[2][3]

Table 1: Physicochemical Properties of Bromocriptine Mesylate

| Property | Value | References |

| Molecular Formula | C₃₂H₄₀BrN₅O₅・CH₄O₃S | |

| Molecular Weight | 750.7 g/mol | |

| Melting Point | 192 - 196 °C (with decomposition) | |

| pKa | 4.90 (in water at 25 °C) | |

| UV λmax | 304 nm (in Methanol) | |

| Appearance | White to off-white or pale yellowish white crystalline powder |

Table 2: Solubility Profile of Bromocriptine Mesylate

| Solvent | Solubility | References |

| Water | Practically insoluble / Sparingly soluble | |

| Methanol | Freely soluble | |

| Ethanol | Soluble | |

| Dimethylformamide (DMF) | Approximately 30 mg/mL | |

| Dimethyl sulfoxide (DMSO) | Approximately 30 mg/mL | |

| Dichloromethane | Sparingly soluble | |

| Glacial Acetic Acid | Very soluble | |

| Chloroform | Difficult to dissolve | |

| Aqueous Buffers | Sparingly soluble |

Stability Profile

Bromocriptine mesylate is susceptible to degradation under various stress conditions, most notably alkaline hydrolysis and exposure to light. Understanding its stability profile is critical for the development of robust formulations and analytical methods.

Table 3: Summary of Forced Degradation Studies

| Stress Condition | Conditions | Observations | References |

| Acidic Hydrolysis | 0.1 - 1 N HCl at room temperature and 80 °C | Stable | |

| Alkaline Hydrolysis | 0.1 - 1 N NaOH at room temperature and 80 °C | Significant degradation | |

| Neutral Hydrolysis | Water at room temperature and 80 °C | Stable | |

| Oxidative Degradation | 0.3 - 3.0% (v/v) H₂O₂ at room temperature and 80 °C | Degradation observed, with the formation of 2-bromo-α-ergocriptinine | |

| Photolytic Degradation | Exposure to sunlight and UVA light (solid and solution) | Significant degradation in solution when exposed to sunlight (84% recovery after 30 min, 28% after 8h). Powdered drug also showed degradation (80% recovery after 16h of sunlight). | |

| Thermal Degradation | Not explicitly detailed in the search results, but the melting point indicates decomposition. | - |

Experimental Protocols

Stability-Indicating HPLC Method

This protocol is a representative method for the analysis of bromocriptine mesylate and its degradation products.

Objective: To provide a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of bromocriptine mesylate in the presence of its degradation products.

Instrumentation:

-

HPLC system with a pump, autosampler, and a photodiode array (PDA) detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm i.d., 5 µm particle size) or equivalent.

-

Mobile Phase: A mixture of methanol and 20 mM sodium acetate buffer (pH 5.0) in a 70:30 (v/v) ratio.

-

Flow Rate: 1.5 mL/min.

-

Detection Wavelength: 300 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

Procedure:

-

Standard Solution Preparation: Prepare a standard stock solution of bromocriptine mesylate in methanol. Further dilute with the mobile phase to achieve a known concentration (e.g., 200 µg/mL).

-

Sample Preparation (for drug product):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of bromocriptine mesylate and transfer it to a volumetric flask.

-

Add a suitable volume of diluent (e.g., 70% v/v aqueous methanol), sonicate to dissolve, and dilute to volume.

-

Filter the solution through a 0.45 µm membrane filter before injection.

-

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and keep at 80°C for a specified time. Neutralize with 0.1 N NaOH before dilution and injection.

-

Alkaline Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and keep at 80°C for a specified time. Neutralize with 0.1 N HCl before dilution and injection.

-

Oxidative Degradation: Dissolve the drug substance in 3% H₂O₂ and keep at 80°C for a specified time. Dilute with mobile phase before injection.

-

Photolytic Degradation: Expose a solution of the drug substance and the solid drug substance to direct sunlight and UVA light for a specified duration.

-

-

Analysis: Inject the standard, sample, and forced degradation solutions into the HPLC system and record the chromatograms.

-

System Suitability: Ensure the system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) are within acceptable limits.

-

Data Analysis: Quantify the amount of bromocriptine mesylate and its degradation products by comparing the peak areas with that of the standard. The PDA detector can be used to assess peak purity.

Signaling Pathway and Experimental Workflow Visualizations

Bromocriptine Mesylate Signaling Pathway

Bromocriptine mesylate is a potent agonist of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). Its activation triggers a cascade of intracellular events.

Figure 1. Simplified signaling pathway of Bromocriptine Mesylate via the Dopamine D2 Receptor.

Experimental Workflow for Stability-Indicating HPLC Method

The following diagram illustrates the logical flow of the stability-indicating HPLC method development and validation process.

Figure 2. Workflow for the development and validation of a stability-indicating HPLC method.

This guide provides foundational knowledge on the chemical properties and stability of bromocriptine mesylate. For further in-depth analysis and specific applications, consulting the primary literature and regulatory guidelines is recommended.

References

An In-depth Technical Guide to the Neuroprotective Effects of Bromocriptine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the exploratory studies on bromocriptine's neuroprotective effects, detailing its mechanisms of action, summarizing quantitative data from key preclinical and clinical studies, and outlining common experimental protocols.

Introduction

Bromocriptine, a semi-synthetic ergot alkaloid, is a potent dopamine D2 receptor agonist with additional activity at D3 and D4 receptors.[1][2] While traditionally used in the management of Parkinson's disease, hyperprolactinemia, and type 2 diabetes, a growing body of evidence suggests that bromocriptine possesses significant neuroprotective properties.[1][3][4] These effects extend beyond its primary role in dopamine replacement, implicating multifaceted mechanisms including antioxidant, anti-inflammatory, and anti-lipotoxic actions. This guide synthesizes the current understanding of these neuroprotective mechanisms, presents quantitative data from relevant studies, and details the experimental frameworks used to investigate these effects.

Mechanisms of Neuroprotection

Bromocriptine's neuroprotective capacity is not attributed to a single mode of action but rather to a combination of synergistic effects that address various pathological processes in neurodegeneration.

Dopaminergic D2 Receptor Stimulation

The primary mechanism of bromocriptine in the central nervous system is the direct stimulation of postsynaptic dopamine D2 receptors, particularly in the nigrostriatal pathway. In conditions like Parkinson's disease, where dopaminergic neurons degenerate, this action helps to compensate for the endogenous dopamine deficit, thereby alleviating motor symptoms. It is hypothesized that by stimulating presynaptic D2 autoreceptors, dopamine agonists can also reduce dopamine turnover, thereby decreasing the production of toxic metabolites and oxidative stress.

Antioxidant and Cytoprotective Effects

Oxidative stress is a key contributor to neuronal damage in many neurodegenerative diseases. Bromocriptine has demonstrated potent antioxidant properties by acting as a free radical scavenger and by upregulating endogenous antioxidant defense systems.

One critical pathway involves the activation of the Nuclear factor-E2-related factor-2 (Nrf2). Bromocriptine has been shown to induce the expression and nuclear translocation of Nrf2 via a PI3K/Akt-dependent mechanism. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of numerous protective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1). NQO1 plays a crucial role in detoxifying quinones, which are toxic byproducts of dopamine oxidation. This action protects cells from oxidative damage and is independent of dopamine receptor activation.

Anti-inflammatory Mechanisms

Chronic neuroinflammation, mediated by activated microglia, exacerbates neuronal injury in neurodegenerative disorders. Bromocriptine exerts anti-inflammatory effects by modulating microglial activity and reducing the production of pro-inflammatory cytokines.

In a model of Alzheimer's disease, bromocriptine was shown to ameliorate neuroinflammation through a D2 receptor-dependent signaling axis. Activation of the D2 receptor by bromocriptine promotes the formation of a complex involving the scaffold protein β-arrestin 2, protein phosphatase 2A (PP2A), and c-Jun N-terminal kinase (JNK). This complex represses JNK-mediated transcription of proinflammatory cytokines and inhibits the activation of the NLRP3 inflammasome in microglia.

Attenuation of Lipotoxicity

Recent studies indicate that lipid droplet accumulation in neurons following injury can induce lipotoxicity and contribute to cell death. After spinal cord injury, myelin debris is taken up by neurons, leading to lipid accumulation. Bromocriptine has been identified as a compound that can protect neurons from this lipotoxic damage. It acts by inhibiting the phosphorylation of cytosolic phospholipase A2 (cPLA2) through the reduction of extracellular signal-regulated kinases 1/2 (ERK1/2) phosphorylation. This action reduces the degradation of myelin debris and alleviates lipid droplet accumulation in neurons.

Modulation of Autophagy

Autophagy is a critical cellular process for degrading aggregated proteins and damaged organelles, and its impairment is linked to neurodegeneration. While direct evidence in neuronal models is still emerging, studies in pituitary adenoma cells show that bromocriptine can induce autophagy-dependent cell death. This suggests that bromocriptine may influence autophagic pathways, which could be a relevant mechanism for clearing protein aggregates in neurodegenerative diseases.

Summary of Quantitative Data

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the neuroprotective effects of bromocriptine.

Table 1: Preclinical Antioxidant and Neuroprotective Effects

| Study Model | Treatment Details | Key Findings | Percentage Change / Value | Reference |

| Traumatic Brain Injury (TBI) in Rats | Bromocriptine (5 mg/kg, IP) 15 min prior to injury | Reduced lipid peroxidation (MDA) in the striatum 1 hr post-injury | ↓ 24.6% (4.22 vs 5.60 nmol/mg tissue) | |

| Reduced lipid peroxidation (MDA) in the substantia nigra 1 hr post-injury | ↓ 46.1% (4.18 vs 7.76 nmol/mg tissue) | |||

| Improved CA3 hippocampal neuron survival at 4 weeks | Significantly greater % of surviving neurons vs vehicle | |||

| MPTP-induced Neurotoxicity in Mice | Bromocriptine (10 mg/kg, IP) pretreatment | Blocked MPTP-induced hydroxyl radical (.OH) formation | Significant blockage of .OH generation | |

| Prevented MPTP-induced dopamine depletion in caudatus putamen | Significant prevention of dopamine depletion | |||

| H₂O₂-treated PC12 Cells | Bromocriptine | Upregulated NQO1 expression and activity | Dose-dependent increase | |

| Protected against oxidative damage | Significant cytoprotection |

Table 2: Preclinical Anti-inflammatory Effects

| Study Model | Treatment Details | Key Findings | Percentage Change / Value | Reference |

| Aβ₁₋₄₂-induced Neuroinflammation in Mice | Bromocriptine (2.5, 5, 10 mg/kg) for 30 days | Ameliorated Aβ-induced memory deficits and neuroinflammation | Dose-dependent improvement | |